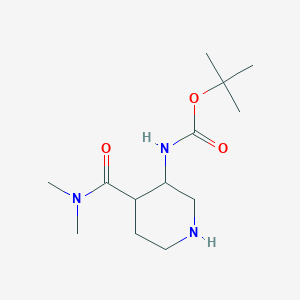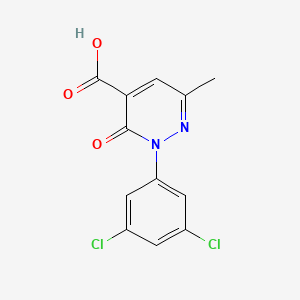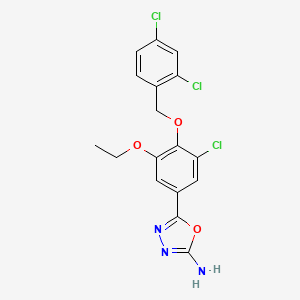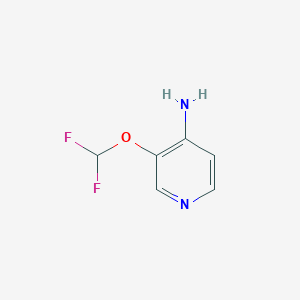
2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methylsulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions, typically using methylsulfonyl chloride in the presence of a base.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through alkylation reactions, where an appropriate alkyl halide reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol moieties.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The amino and ethanol groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Condensation: Carbonyl compounds such as aldehydes and ketones are used in condensation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino and ethanol groups.
Reduction: Reduced derivatives of the sulfonyl group.
Substitution: Substituted pyrazole derivatives.
Condensation: Condensation products such as imines.
Scientific Research Applications
2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and ethanol groups can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has a similar pyrazole ring structure but differs in the substitution pattern.
5-Amino-4-arylthio-3-aryl-1H-pyrazoles: These compounds have similar amino and pyrazole moieties but differ in the presence of arylthio groups.
Uniqueness
2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C6H11N3O3S |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
2-(5-amino-4-methylsulfonylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C6H11N3O3S/c1-13(11,12)5-4-8-9(2-3-10)6(5)7/h4,10H,2-3,7H2,1H3 |
InChI Key |
FQDIWUBOBQKDFU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785473.png)
![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)





![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)
![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)

![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
